Pozanicline Exhibits >600-Fold Selectivity for α4β2 nAChR Over α7 nAChR, Contrasting with Nicotine
In radioligand binding studies, pozanicline (ABT-089) demonstrates potent and selective binding to the α4β2 nAChR subtype with a Ki of 16 nM, while exhibiting negligible affinity for the α7 nAChR subtype (Ki ≥ 10,000 nM). This represents a >600-fold selectivity for α4β2 over α7 [1][2].
| Evidence Dimension | Receptor binding selectivity (Ki ratio for α4β2 vs α7 nAChR) |
|---|---|
| Target Compound Data | α4β2 Ki = 16 nM; α7 Ki ≥ 10,000 nM; α4β2/α7 selectivity >600-fold |
| Comparator Or Baseline | Nicotine (binds to both α4β2 and α7 nAChRs with high affinity) |
| Quantified Difference | Pozanicline shows >600-fold selectivity for α4β2 over α7, whereas nicotine does not exhibit this subtype selectivity. |
| Conditions | Radioligand binding assays using rat brain membranes; [3H]cytisine for α4β2 and [125I]α-bungarotoxin for α7. |
Why This Matters
This high selectivity allows researchers to isolate α4β2-mediated effects without confounding α7 receptor activation, which is critical for studies on cognition and neuroprotection.
- [1] Sullivan JP, et al. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties. J Pharmacol Exp Ther. 1997 Oct;283(1):235-46. View Source
- [2] Lin NH, et al. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. J Med Chem. 1997 Jan 31;40(3):385-90. View Source
